

# Afuresertib in HR+/HER2- Breast Cancer: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Afuresertib |           |
| Cat. No.:            | B560028     | Get Quote |

A comprehensive guide for researchers and drug development professionals on the emerging role of the AKT inhibitor **afuresertib** in hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. This report provides a comparative analysis of clinical trial data for **afuresertib** against other targeted therapies, detailing experimental protocols and key performance metrics.

The landscape of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is continually evolving, with a focus on overcoming endocrine resistance. The PI3K/AKT/mTOR signaling pathway is a critical mediator of this resistance, making it a key target for novel therapies. **Afuresertib**, a potent, oral pan-AKT inhibitor, has shown promise in early clinical trials when combined with fulvestrant for patients with advanced or metastatic HR+/HER2- breast cancer who have progressed on prior therapies. This guide provides a detailed comparison of the clinical trial results for **afuresertib** with other targeted agents that inhibit the PI3K/AKT/mTOR pathway, as well as with fulvestrant monotherapy.

## Comparative Efficacy of Afuresertib and Alternative Therapies

The following tables summarize the key efficacy and safety data from clinical trials of **afuresertib** and its comparators in patients with HR+/HER2- advanced breast cancer. The patient populations in these trials have nuances, particularly regarding prior treatment and biomarker status, which should be considered when interpreting the data.



Table 1: Efficacy of **Afuresertib** and Comparator Drugs in HR+/HER2- Advanced Breast Cancer

| Treatmen<br>t Arm                 | Clinical<br>Trial                | Patient<br>Populatio<br>n                        | Overall Populatio n PFS (months) | Biomarke<br>r-Altered<br>Populatio<br>n PFS<br>(months) | Overall<br>Populatio<br>n ORR<br>(%) | Biomarke<br>r-Altered<br>Populatio<br>n ORR<br>(%) |
|-----------------------------------|----------------------------------|--------------------------------------------------|----------------------------------|---------------------------------------------------------|--------------------------------------|----------------------------------------------------|
| Afuresertib<br>+<br>Fulvestrant   | Phase Ib<br>(NCT0485<br>1613)    | Pre-treated (including CDK4/6i)                  | 7.5                              | 7.3<br>(PIK3CA/A<br>KT1/PTEN<br>altered)                | 28.6                                 | 37.5<br>(PIK3CA/A<br>KT1/PTEN<br>altered)          |
| Capivaserti<br>b +<br>Fulvestrant | CAPItello-<br>291 (Phase<br>III) | Pre-treated (including CDK4/6i)                  | 7.2                              | 7.3 (AKT pathway altered)                               | 22.9                                 | 28.8 (AKT<br>pathway<br>altered)                   |
| Alpelisib +<br>Fulvestrant        | SOLAR-1<br>(Phase III)           | Post-<br>aromatase<br>inhibitor                  | 5.7                              | 11.0<br>(PIK3CA-<br>mutated)                            | Not<br>Reported                      | Not<br>Reported                                    |
| Everolimus<br>+<br>Exemestan<br>e | BOLERO-2<br>(Phase III)          | Post-non-<br>steroidal<br>aromatase<br>inhibitor | 6.9 (local<br>assessmen<br>t)    | Not<br>Applicable                                       | Not<br>Reported                      | Not<br>Applicable                                  |
| Fulvestrant<br>Monothera<br>py    | Pooled<br>Analysis               | Post-<br>CDK4/6i                                 | ~3.18                            | Not<br>Applicable                                       | Not<br>Reported                      | Not<br>Applicable                                  |

PFS: Progression-Free Survival; ORR: Objective Response Rate

Table 2: Safety Profile of Afuresertib and Comparator Drugs (Grade ≥3 Adverse Events)



| Treatment Arm                | Clinical Trial            | Most Common<br>Grade ≥3 AEs (%)                                                                               | Discontinuation due to AEs (%) |
|------------------------------|---------------------------|---------------------------------------------------------------------------------------------------------------|--------------------------------|
| Afuresertib +<br>Fulvestrant | Phase Ib<br>(NCT04851613) | Diarrhea, increased WBC, increased creatine phosphokinase, increased ALT/AST, rash. No Grade ≥4 AEs reported. | 0                              |
| Capivasertib + Fulvestrant   | CAPItello-291 (Phase      | Rash (12.1), Diarrhea (9.3), Hyperglycemia (2.3)                                                              | 13.0                           |
| Alpelisib + Fulvestrant      | SOLAR-1 (Phase III)       | Hyperglycemia (36.6),<br>Rash (9.9), Diarrhea<br>(6.7)                                                        | 25.0                           |
| Everolimus +<br>Exemestane   | BOLERO-2 (Phase III)      | Stomatitis (8), Anemia<br>(6), Dyspnea (4),<br>Hyperglycemia (4),<br>Fatigue (4),<br>Pneumonitis (3)          | 19                             |

## **Experimental Protocols**

### **Afuresertib: Phase Ib Study (NCT04851613)**

This Phase Ib, single-arm, open-label, global study evaluated the efficacy and safety of **afuresertib** in combination with fulvestrant in patients with locally advanced or metastatic HR+/HER2- breast cancer.[1]

- Patient Population: Eligible patients had progressed on 1-2 prior lines of endocrine therapy.
   [1] Prior treatment with a CDK4/6 inhibitor (up to one line) and/or up to one line of chemotherapy was permitted.
- Dosing Regimen: Patients received **afuresertib** 125 mg orally once daily in combination with fulvestrant 500 mg intramuscularly on days 1 and 15 of the first 28-day cycle, and on day 1



of subsequent cycles.[1][2]

- Primary Endpoint: The primary endpoint was the investigator-assessed objective response rate (ORR) based on RECIST 1.1.[1][3]
- Tumor Assessment: Radiographic assessments were performed every 8 weeks for the first 6 cycles and every 12 weeks thereafter.[4]

### **Comparator: Capivasertib (CAPItello-291)**

This Phase III, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of capivasertib plus fulvestrant in patients with HR-positive, HER2-low or negative, locally advanced or metastatic breast cancer.[5]

- Patient Population: Patients whose disease had recurred or progressed during or after aromatase inhibitor therapy, with or without a CDK4/6 inhibitor, were enrolled.[5]
- Dosing Regimen: Patients were randomized to receive either capivasertib or placebo, in combination with fulvestrant.[5]
- Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the overall patient population and in a population of patients whose tumors had qualifying alterations in the AKT pathway (PIK3CA, AKT1, or PTEN genes).[5]

### **Comparator: Alpelisib (SOLAR-1)**

This Phase III trial evaluated alpelisib in combination with fulvestrant in men and postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or after an aromatase inhibitor.[6]

- Patient Population: Patients were enrolled into a PIK3CA-mutated cohort or a non-mutated cohort based on central tumor tissue assessment.[7]
- Dosing Regimen: Patients were randomized 1:1 to receive either alpelisib (300 mg daily)
   plus fulvestrant or placebo plus fulvestrant.[6]
- Primary Endpoint: The primary endpoint was PFS in the PIK3CA-mutant cohort.



### **Comparator: Everolimus (BOLERO-2)**

This Phase III, prospective, double-blind, placebo-controlled trial enrolled postmenopausal women with HR+ metastatic breast cancer with disease progression on previous non-steroidal aromatase inhibitor therapy.[8]

- Patient Population: Patients resistant to previous hormonal therapy (letrozole or anastrozole)
   were included.[8]
- Dosing Regimen: Patients were randomized 2:1 to receive everolimus plus exemestane or placebo plus exemestane.[8]
- Primary Endpoint: The primary endpoint was PFS.[9]

## Visualizing Mechanisms and Workflows PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell proliferation and survival.[10] In HR+ breast cancer, its aberrant activation is a key mechanism of endocrine resistance.[11] **Afuresertib**, as a pan-AKT inhibitor, directly targets a central node in this pathway.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.



### **Afuresertib Phase Ib Trial Workflow**

The workflow for the NCT04851613 clinical trial, from patient enrollment to data analysis, is outlined below.



Click to download full resolution via product page

Caption: Workflow of the **Afuresertib** Phase Ib clinical trial (NCT04851613).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Research Portal [iro.uiowa.edu]
- 5. Capivasertib plus Faslodex reduced the risk of disease progression or death by 40% versus Faslodex in advanced HR-positive breast cancer [astrazeneca.com]
- 6. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib -BJMO [bjmo.be]



- 8. BOLERO-2: Practice-Changing Results With Exemestane Plus Everolimus in Advanced Breast Cancer [theoncologynurse.com]
- 9. Combination of Everolimus and Exemestane Improves Survival for Women with Metastatic Breast Cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Afuresertib in HR+/HER2- Breast Cancer: A
   Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b560028#afuresertib-clinical-trial-results-in-hr-her2 breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com